The molecule's structure suggests it might act as an inhibitor for certain enzymes. Studies have investigated its potential to inhibit phenylalanine hydroxylase (PAH), an enzyme involved in the breakdown of the amino acid phenylalanine. Inhibiting PAH could be relevant in managing phenylketonuria (PKU), a genetic disorder characterized by elevated phenylalanine levels. However, further research is needed to determine its effectiveness and safety for this purpose.
The molecule's structure shares similarities with known bioactive compounds. This similarity has led researchers to explore its potential as a starting point for the development of new drugs. This approach involves modifying the molecule's structure to create new compounds with desired therapeutic properties. However, this is an ongoing area of research, and no specific drugs derived from (2R)-2-Amino-2-phenylacetamide have been developed yet [].
(R)-2-Amino-2-phenylacetamide, with the chemical formula and CAS Number 6485-67-2, is an organic compound characterized by the presence of both an amino group and a phenyl group attached to the acetamide structure. This compound is a chiral molecule, existing in two enantiomeric forms, with the (R)-configuration being of particular interest in various biological and chemical applications. The molecular weight of (R)-2-Amino-2-phenylacetamide is 150.18 g/mol, and it exhibits high solubility in water, making it suitable for various experimental conditions .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered properties .
(R)-2-Amino-2-phenylacetamide has shown potential biological activity, particularly in pharmacological contexts. It has been studied for its effects on:
The specific mechanisms of action are still under investigation, but its structural characteristics suggest that it could interact with biological targets effectively .
Several methods have been developed for synthesizing (R)-2-Amino-2-phenylacetamide:
These methods vary in terms of yield, cost, and environmental impact, making them suitable for different applications depending on the required scale and purity .
(R)-2-Amino-2-phenylacetamide finds applications across various fields:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Interaction studies involving (R)-2-Amino-2-phenylacetamide have focused on:
These studies are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with (R)-2-Amino-2-phenylacetamide. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Amino-N-methyl-3-phenylpropanamide | 144836-90-8 | 0.75 | Contains a methyl group enhancing lipophilicity |
| 2-Amino-2-(4-methylphenyl)acetamide | 6485-52-5 | 0.84 | Has a para-methyl substitution on phenyl ring |
| 3-Amino-3-(4-fluorophenyl)propanamide | 943516-54-9 | 0.84 | Fluorine substitution affecting electronic properties |
| N-(4-Hydroxyphenyl)acetamide | 20859-02-3 | 0.71 | Hydroxy group introduces additional hydrogen bonding capabilities |
(R)-2-Amino-2-phenylacetamide stands out due to its specific chiral configuration and balance between hydrophilicity and lipophilicity, making it particularly interesting for pharmaceutical development .
(R)-2-Amino-2-phenylacetamide, systematically named as (R)-2-amino-2-phenylacetamide, is a chiral amide derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 6485-67-2 |
| IUPAC Name | (R)-2-amino-2-phenylacetamide |
| SMILES | C1=CC=C(C=C1)C@HN |
| InChI | InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1 |
| InChIKey | KIYRSYYOVDHSPG-UHFFFAOYNA-N |
| EC Number | 420-370-0 |
The compound is also recognized as D(-)-phenylglycinamide and serves as a precursor in asymmetric synthesis and pharmaceutical applications.
(R)-2-Amino-2-phenylacetamide exhibits distinct physicochemical attributes critical for its reactivity and stability:
The hydrochloride salt (CAS 63291-39-4) enhances solubility for pharmaceutical formulations.
The ¹H NMR and ¹³C NMR spectra confirm the compound’s structure and stereochemistry:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 7.43–7.26 (m) | Multiplet | 5H | Aromatic protons (phenyl) |
| ¹H | 4.44 (s) | Singlet | 1H | α-Carbon (CH) |
| ¹³C | 176.87 | – | – | Carbonyl (C=O) |
| ¹³C | 141.15 | – | – | Quaternary carbon (phenyl) |
| ¹³C | 58.63 | – | – | α-Carbon (CH) |
Key IR absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3070–2978 | C–H (aromatic and aliphatic) |
| 1510–1318 | C=O (amide) and C–N bending |
| 2856 | Aliphatic C–H (stretching) |
Peaks confirm amide functionality and aromaticity.
The molecule adopts a L-shaped geometry due to steric interactions between the phenyl group and the acetamide moiety. The α-carbon’s stereochemistry (R-configuration) dictates its spatial arrangement:
X-ray crystallography and DFT calculations reveal:
| Parameter | Value |
|---|---|
| C–N Bond Length | ~1.32 Å (amide linkage) |
| C=O Bond Length | ~1.22 Å (carbonyl group) |
| Dihedral Angle (C–C–N–C) | ~60° (stereochemical rigidity) |
Data inferred from structural analogs and computational simulations.
High-performance liquid chromatography (HPLC) confirms ≤0.5% enantiomeric impurity in commercial samples. The (R)-enantiomer is synthesized via asymmetric catalysis or enzymatic resolution to maintain stereochemical integrity.
The R-configuration is critical for:
The synthesis of enantiomerically pure (R)-2-amino-2-phenylacetamide represents a significant challenge in synthetic organic chemistry due to the presence of a stereogenic center at the α-carbon position [3]. Various chiral resolution techniques have been developed to obtain this compound with high enantiomeric purity, each offering distinct advantages in terms of efficiency, scalability, and environmental impact [4].
Diastereomeric salt formation remains one of the most established methods for resolving racemic 2-amino-2-phenylacetamide . This approach involves treating the racemic mixture with chiral resolving agents, particularly tartaric acid derivatives, to form diastereomeric salts with different physicochemical properties . The process typically follows this sequence:
This method can achieve impressive enantiomeric excess values of up to 99.5%, though with moderate yields of approximately 40% for the (R)-enantiomer .
Preparative-scale chromatographic separation using chiral stationary phases (CSPs) offers another effective approach for obtaining (R)-2-amino-2-phenylacetamide [4]. This technique has gained prominence due to its high efficiency and excellent enantioselectivity:
| Parameter | Specification | Performance |
|---|---|---|
| Column Type | Cellulose tris(3,5-dimethylphenylcarbamate) | High selectivity |
| Mobile Phase | Hexane/Isopropanol (70:30) | Optimal separation |
| Flow Rate | 10 mL/min | Efficient processing |
| Enantiomeric Purity | 99.9% ee | Excellent purity |
| Throughput | 200 mg/h | Moderate scale |
This approach is particularly valuable for analytical purposes and small-scale preparations where high enantiomeric purity is critical [4].
Enzymatic kinetic resolution represents a powerful biocatalytic approach for obtaining (R)-2-amino-2-phenylacetamide with excellent stereoselectivity [36] [37]. This method exploits the inherent selectivity of enzymes toward specific enantiomers:
The process typically employs lipases, particularly from Candida antarctica (CAL-B), which selectively catalyze reactions of one enantiomer while leaving the other untouched [39]. For instance, lipase-mediated kinetic resolution of racemic 2-amino-2-phenylacetamide can achieve enantiomeric excess values exceeding 99% through:
A particularly innovative approach involves dynamic kinetic resolution using a combination of enzymes [36]. By coupling an amino acid amide racemase (such as α-amino-ε-caprolactam racemase) with a stereoselective amidase (such as D-aminopeptidase), theoretical yields approaching 100% of the desired (R)-enantiomer can be achieved [37].
Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution by continuously racemizing the undesired enantiomer, theoretically allowing complete conversion to the desired (R)-enantiomer [41]. For (R)-2-amino-2-phenylacetamide synthesis, this approach typically combines:
Recent developments in chemoenzymatic DKR have demonstrated yields exceeding 90% with enantiomeric excess values above 98% for similar α-amino amide structures [41] [42]. This approach represents a significant advancement in the sustainable and efficient production of (R)-2-amino-2-phenylacetamide [40].
The formation of the amide bond in (R)-2-amino-2-phenylacetamide represents a critical synthetic step that traditionally involves harsh conditions and environmentally problematic reagents [8]. Recent advances in green chemistry have introduced more sustainable approaches to amide bond formation, aligning with the principles of atom economy, reduced waste generation, and energy efficiency [9].
Enzymatic catalysis offers a remarkably green approach to amide bond formation in the synthesis of (R)-2-amino-2-phenylacetamide [9] [12]. This method leverages the natural catalytic efficiency of enzymes under mild conditions:
Candida antarctica lipase B (CAL-B) has emerged as a particularly effective biocatalyst for direct amidation reactions [9]. The process typically involves:
This enzymatic approach eliminates the need for hazardous coupling reagents and produces minimal waste, representing a significant advancement in sustainable amide synthesis [12].
Catalytic dehydrative amidation represents another green approach to forming the amide bond in (R)-2-amino-2-phenylacetamide [8] [10]. This method directly couples carboxylic acids with amines without stoichiometric activating agents:
Recent developments include:
These catalytic methods typically achieve yields of 80-98% under relatively mild conditions, representing significant improvements over traditional coupling methods [8] [10].
The choice of solvent plays a crucial role in developing green synthetic routes to (R)-2-amino-2-phenylacetamide [9] [51]. Traditional amide coupling often relies on problematic solvents like N,N-dimethylformamide (DMF) or dichloromethane, which pose environmental and health concerns [51].
Green alternatives include:
| Solvent | Environmental Benefits | Performance in Amide Synthesis |
|---|---|---|
| Cyclopentyl methyl ether (CPME) | Low toxicity, reduced waste | Excellent (>99% conversion) |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, biodegradable | Very good (>95% conversion) |
| Propylene carbonate | Low volatility, biodegradable | Good (>90% conversion) |
| Water | Non-toxic, abundant | Moderate (requires specific catalysts) |
Recent studies have demonstrated that CPME is particularly effective for enzymatic amidation reactions, combining excellent performance with favorable environmental characteristics [9].
Efficient water removal represents a key challenge in green amide synthesis, as amide formation is inherently a condensation reaction that produces water [44] [47]. Several environmentally friendly approaches have been developed:
These water removal strategies enable high-yielding amide formation under mild conditions, significantly improving the sustainability profile of (R)-2-amino-2-phenylacetamide synthesis [44] [47].
Catalytic asymmetric synthesis represents the most atom-economical and elegant approach to obtaining enantiomerically pure (R)-2-amino-2-phenylacetamide [16]. These methods directly introduce chirality during carbon-carbon or carbon-nitrogen bond formation, avoiding the inherent yield limitations of resolution techniques [29].
Asymmetric hydrogenation using chiral transition metal catalysts offers a powerful approach to synthesizing (R)-2-amino-2-phenylacetamide with excellent enantioselectivity [29] [30]. This method typically involves the reduction of prochiral enamide precursors:
The process generally follows these steps:
Particularly effective catalysts include:
| Catalyst System | Substrate | Conditions | Yield | Enantiomeric Excess |
|---|---|---|---|---|
| RuCl₂[(R)-BINAP] | (Z)-α-Acetamidocinnamic acid | 50 bar H₂, 50°C, MeOH | 92-95% | >98% (R) |
| Rh-BINAP complex | Dehydro-phenylglycine derivatives | 3 bar H₂, 25°C, MeOH | 90-95% | >95% (R) |
The mechanism involves coordination of the substrate to the metal center, followed by facial-selective hydrogen transfer, as elucidated through computational studies [35]. This approach is particularly valuable for industrial-scale synthesis due to its scalability and minimal byproduct formation [29].
Organocatalytic methods offer metal-free alternatives for the asymmetric synthesis of (R)-2-amino-2-phenylacetamide [52] [54]. These approaches typically employ small organic molecules as catalysts, with proline and its derivatives being particularly effective:
Key organocatalytic strategies include:
Recent developments in organocatalytic Mannich reactions have achieved enantiomeric excess values exceeding 95% for the synthesis of α-amino amides using cinchona alkaloid-derived catalysts [52] [53]. These methods operate under mild conditions and avoid the use of precious metals, aligning with green chemistry principles [54].
Biocatalytic approaches harness the exquisite selectivity of enzymes to synthesize (R)-2-amino-2-phenylacetamide with excellent stereochemical control [16] [40]. These methods typically employ either:
A particularly effective approach involves the use of ω-transaminases for the enantioselective amination of 2-phenyl-2-oxoacetamide:
| Enzyme | Amine Donor | Conditions | Yield | Enantiomeric Excess |
|---|---|---|---|---|
| Arthrobacter sp. ω-Transaminase | Isopropylamine | pH 8.5, 30°C | 85% | 97% (R) |
This biocatalytic approach operates under mild aqueous conditions and avoids the use of hazardous reagents, representing a sustainable route to (R)-2-amino-2-phenylacetamide [40].
The asymmetric addition of nucleophiles to imines represents another powerful approach to synthesizing (R)-2-amino-2-phenylacetamide [16] [17]. This method typically involves:
Recent developments include:
These methods typically achieve enantiomeric excess values of 90-98%, providing efficient access to (R)-2-amino-2-phenylacetamide and related compounds [16] [17].
Post-synthetic modification of (R)-2-amino-2-phenylacetamide offers valuable pathways to diverse derivatives with enhanced properties or functionalities [21] [25]. These transformations must proceed with retention of stereochemistry at the sensitive α-stereocenter, presenting both challenges and opportunities for selective chemistry [26].
The primary amino group in (R)-2-amino-2-phenylacetamide represents a versatile handle for selective functionalization [25] [26]. Various transformations can be performed while preserving the stereochemical integrity of the molecule:
These transformations typically proceed under mild conditions (0-25°C) in aprotic solvents, achieving yields of 75-95% while maintaining the stereochemical integrity of the α-carbon [25].
The amide functionality in (R)-2-amino-2-phenylacetamide can undergo various transformations to access diverse structural motifs [21] [28]:
These transformations enable the diversification of (R)-2-amino-2-phenylacetamide into various functional derivatives while preserving the stereogenic center [28].
The phenyl ring in (R)-2-amino-2-phenylacetamide offers opportunities for regioselective functionalization through various methods [21] :
These methods enable the synthesis of diverse (R)-2-amino-2-phenylacetamide derivatives with modified aromatic rings, expanding the structural diversity accessible from this scaffold [21].
(R)-2-amino-2-phenylacetamide can serve as a versatile precursor to various functional derivatives through selective transformations [26] [28]:
These transformations provide access to diverse chiral building blocks from a single enantiomerically pure precursor, highlighting the synthetic utility of (R)-2-amino-2-phenylacetamide in complex molecule synthesis [28].
The compound demonstrates remarkable performance in asymmetric hydrogenation reactions, achieving enantioselectivities exceeding 98% ee in pharmaceutical synthesis applications [2] [4]. Asymmetric hydrogenation of prochiral enamide precursors using ruthenium-BINAP complexes enables high-yield routes to (R)-2-amino-2-phenylacetamide, with reaction conditions optimized for industrial scalability [2]. The use of 0.5 mol% Ru(BINAP) catalyst in methanol under 50 bar hydrogen pressure at 50°C yields 92-95% product with greater than 98% enantiomeric excess [2].
Enzymatic resolution approaches utilizing lipase-mediated hydrolysis provide complementary synthetic pathways. Candida antarctica Lipase B-catalyzed kinetic resolution of racemic N-acetyl-2-phenylglycine amide selectively deacetylates the (S)-enantiomer, yielding the (R)-enantiomer with 99% enantiomeric excess at 50% theoretical conversion [2]. Reductive amination with ω-transaminases from Arthrobacter species achieves 85% yield with 97% ee using isopropylamine as the amine donor [2].
The compound functions as a critical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders [6]. Its structural framework allows for versatile modifications, making it valuable for creating complex organic molecules with therapeutic potential . The compound's role in synthesizing compounds with NMDA receptor antagonist activity demonstrates its importance in neurological drug development .
Chiral auxiliary approaches utilizing Evans oxazolidinone methodology provide access to the compound with excellent stereochemical control. The auxiliary-mediated synthesis ensures high enantiocontrol during amide bond formation, with auxiliary attachment to (R)-4-benzyl-2-oxazolidinone coupled to phenylacetic acid, followed by amidation with ammonia and auxiliary removal under basic conditions, achieving 75% overall yield with greater than 99% ee [2].
Large-scale production methods emphasize cost-effectiveness and environmental sustainability. Transition metal-catalyzed asymmetric hydrogenation represents the preferred industrial approach due to scalability and minimal byproduct formation [2] [7]. The development of continuous flow asymmetric synthesis protocols enhances efficiency and reduces waste generation, making the process more economically viable for pharmaceutical manufacturing [7].
Biocatalytic approaches using lipase enzymes provide green and sustainable alternatives for chiral active pharmaceutical ingredient synthesis [8]. These methods offer excellent enantioselectivity while operating under mild reaction conditions, reducing energy consumption and environmental impact compared to traditional chemical synthesis routes [8].
(R)-2-Amino-2-phenylacetamide demonstrates significant potential in coordination chemistry applications, particularly in the development of metal-organic frameworks with enhanced properties for catalysis, separation, and sensing applications [9] [10] [11] [12].
The compound's amino and amide functional groups provide multiple coordination sites for metal ion binding, enabling the formation of diverse framework topologies [10] [11]. Zinc-based frameworks exhibit tetrahedral coordination geometries, while copper systems demonstrate square planar arrangements [9] [11]. The flexibility of coordination modes allows for the construction of one-dimensional chains, two-dimensional planes, and three-dimensional networks depending on reaction conditions and metal ion selection [11].
Amino acid-derived ligands, including (R)-2-amino-2-phenylacetamide, facilitate the formation of homochiral metal-organic frameworks with unique properties [13]. The inherent chirality of the ligand transfers to the framework structure, creating materials with potential applications in asymmetric catalysis and chiral separations [13]. Six homochiral metal-organic frameworks constructed from zinc, copper, and cobalt metals demonstrate the versatility of amino acid ligands in framework construction [13].
Research demonstrates compatibility with various transition metals, including zinc, copper, cobalt, iron, and manganese [9] [14] [11]. Each metal system exhibits distinct coordination preferences and framework properties. Zinc systems favor tetrahedral coordination with high framework stability, making them suitable for gas storage and catalytic applications [9]. Copper frameworks with square planar coordination show enhanced electronic properties beneficial for sensing and separation applications [11].
The compound's coordination with rare earth metals enables the development of frameworks with unique luminescence properties [9]. Ytterbium-based frameworks exhibit near-infrared emission with tunable excitation wavelengths, demonstrating potential for optical applications [9]. The RE4(μ3-OH)4(COO)6 2+ cluster motif provides a platform for systematic investigation of structure-property relationships [9].
Metal-organic frameworks incorporating (R)-2-amino-2-phenylacetamide demonstrate enhanced thermal and chemical stability compared to frameworks utilizing simple carboxylate ligands [14] [15]. The amino acid backbone provides additional stabilization through hydrogen bonding and π-π interactions [11]. Temperature-dependent flexibility enables responsive behavior to external stimuli, with frameworks exhibiting reversible structural transitions between rigid and flexible phases [15].
The frameworks display significant porosity with calculated void volumes ranging from 7% to 91% depending on framework topology and metal coordination [11]. High surface areas enable applications in gas storage, separation, and catalysis. The presence of amino functionality within the pores provides sites for post-synthetic modification and guest molecule recognition [9].
(R)-2-Amino-2-phenylacetamide plays a crucial role in pharmacophore modeling applications, serving as a key structural motif for virtual screening and drug design targeting specific biological receptors [16] [17] [18] [19].
The compound's structural features contribute to pharmacophore models designed for various therapeutic targets [17] [19]. Its amino group functions as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor, providing essential interaction points for receptor binding [16] [19]. The phenyl ring contributes hydrophobic and aromatic interactions critical for binding affinity and selectivity [19].
Pharmacophore modeling studies demonstrate the compound's utility in developing models for glycogen synthase kinase 3 beta (GSK-3β) inhibitors for Alzheimer's disease treatment [17]. Multi-protein structure receptor-based pharmacophore modeling generates 3D pharmacophore models validated using test sets of 1235 compounds [17]. Virtual screening of the ZINC database using generated pharmacophore models produces 12,251 hits, subsequently filtered to 630 compounds based on lead-like properties and central nervous system activity predictions [17].
Advanced pharmacophore modeling techniques integrate (R)-2-amino-2-phenylacetamide-derived features with machine learning algorithms for enhanced virtual screening performance [16] [18]. PharmaDiff, a pharmacophore-conditioned diffusion model, employs transformer-based architecture to integrate atom-based representation of 3D pharmacophores into generative processes [16]. This approach enables precise generation of 3D molecular graphs that align with predefined pharmacophore hypotheses [16].
The compound's pharmacophoric features demonstrate superior performance in matching 3D pharmacophore constraints compared to traditional methods [16]. Cross-attention mechanisms between generated node embeddings and pharmacophoric node embeddings enable dynamic integration of pharmacophoric constraints into molecular representations [16]. This approach provides more flexible and learnable fusion of pharmacophoric information compared to static methods [16].
Pharmacophore models incorporating (R)-2-amino-2-phenylacetamide features enable target identification and drug profiling applications [18] [19]. The compound's structural motif appears in various bioactive molecules, making it valuable for identifying potential off-targets and predicting drug side effects [18]. Pharmacophore-based virtual screening identifies possible proteins of interest and suggests novel therapeutic uses for existing drugs [18].
Structure-activity relationship studies reveal how modifications to the compound's structure affect biological activity [19]. Changes in substituents on the phenyl ring significantly influence NMDA receptor binding affinity and selectivity . This information guides optimization strategies for developing more potent and selective therapeutic agents [19].
(R)-2-Amino-2-phenylacetamide finds significant applications in polymer science, particularly in the development of chiral stationary phases for high-performance liquid chromatography enantioseparation [20] [21] [22] [23].
The compound serves as a chiral selector in the development of advanced chiral stationary phases with enhanced enantioseparation capabilities [22] [23]. Novel chiral stationary phases based on chiral trianglsalen macrocycles bonded to thiol-functionalized silica through thiol-ene click chemistry demonstrate excellent chiral separation performance [22]. Twenty-two racemates achieve enantioseparation on these phases, including alcohols, ketones, esters, phenols, organic acids, epoxides, and amines [22].
Polysaccharide-based chiral stationary phases incorporating amino acid derivatives show remarkable enantioselectivity for structurally diverse biologically active compounds [20]. Success rates for baseline enantioseparation reach 76.9% using amylose-based phases and 51.9% using cellulose-based phases [20]. The complementary enantioselectivity of different polysaccharide backbones enables separation of the majority of tested compounds [20].
Chiral recognition mechanisms involve multiple interaction types, including hydrogen bonding, π-π interactions, and steric effects [23] [24]. The compound's amino group participates in hydrogen bonding with analyte molecules, while the phenyl ring contributes to π-π interactions with aromatic analytes [23]. Thermodynamic studies reveal that enantioseparation is enthalpy-dominated, with negative enthalpy and entropy changes indicating favorable but entropically unfavorable processes [23].
Resolution factors ranging from 1.5 to 8.2 and separation factors from 1.05 to 2.80 demonstrate the excellent enantioseparation performance of amino acid-derived chiral stationary phases [20] [22]. The phases show particular effectiveness for pharmaceutical compounds, achieving good to excellent enantioseparation efficiency across diverse molecular structures [20].
The incorporation of (R)-2-amino-2-phenylacetamide derivatives into polymer matrices enhances chiral recognition through optimized spatial arrangement of recognition sites [21] [22]. Dynamic helical poly(phenylacetylene) nanocomposites incorporating silver nanoparticles demonstrate stimulus-sensitive behavior with enhanced optical activity [21]. The chiral hybrid nanoparticles show preferential adsorption toward specific enantiomers, with stronger UV-vis and circular dichroism signals compared to the original helical polymer [21].
Preparation conditions significantly influence the performance of amino acid-based chiral stationary phases [24]. Amylose ester derivatives synthesized under optimized conditions show higher chiral recognition abilities compared to standard preparations [24]. The recognition abilities vary significantly depending on the types and positions of substituents introduced into the phenyl group, with cinnamate derivatives showing superior performance compared to benzoate derivatives [24].
Irritant